![molecular formula C16H24BrClN2Si B1521750 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1198096-80-8](/img/structure/B1521750.png)

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

説明

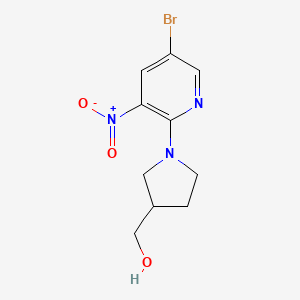

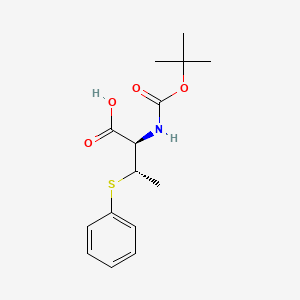

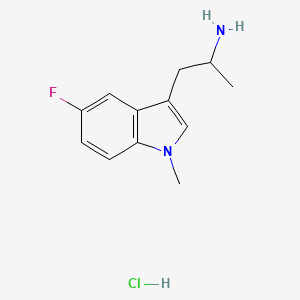

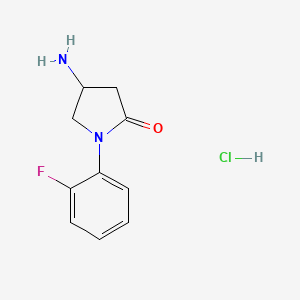

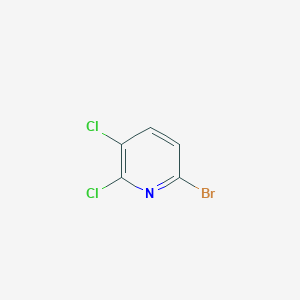

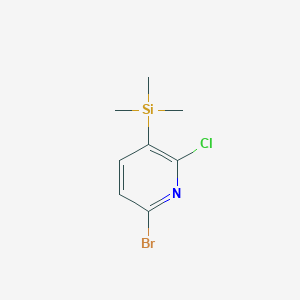

“5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule is substituted with bromo, chloro, and triisopropylsilyl groups .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It has a pyrrolo[2,3-c]pyridine core, with bromo and chloro substituents at the 5 and 7 positions, respectively. The 1 position is substituted with a triisopropylsilyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolopyridines can undergo various reactions, including condensation with α-bromoketones .科学的研究の応用

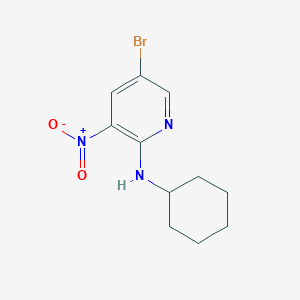

- Targeted Kinase Inhibitors : This compound’s structural features make it a potential scaffold for designing kinase inhibitors. Researchers can modify its substituents to create novel compounds that selectively inhibit specific kinases involved in diseases like cancer or inflammatory disorders .

- Antiviral Agents : Investigate its antiviral activity by assessing its effects on viral replication pathways. The triisopropylsilyl group may enhance bioavailability and metabolic stability .

- Organic Semiconductors : Explore its use as a building block for organic semiconductors. Its π-conjugated system could contribute to efficient charge transport in electronic devices like organic field-effect transistors (OFETs) .

- Photovoltaics : Investigate its potential as a donor material in organic solar cells. The bromine and chloro substituents may influence its optoelectronic properties .

- Bioorthogonal Chemistry : Utilize the triisopropylsilyl group for bioorthogonal labeling. It can react selectively with azide-functionalized biomolecules, enabling site-specific tagging in live cells .

- Cross-Coupling Reactions : Employ it as a halide substrate in palladium-catalyzed cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to form C-C or C-N bonds .

- Fluorescent Derivatives : Introduce fluorophores to the molecule and study its photophysical properties. The resulting fluorescent probes could be useful for cellular imaging or studying protein-ligand interactions .

- Pesticide Research : Investigate its potential as a lead compound for developing novel pesticides. The pyrrolopyrimidine core may interact with essential enzymes in pests .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Labeling

Catalysis and Synthetic Chemistry

Photophysics and Fluorescent Probes

Agrochemicals and Crop Protection

将来の方向性

作用機序

Target of Action

Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities. They are often used as building blocks in medicinal chemistry due to their ability to interact with various biological targets

Mode of Action

The mode of action would depend on the specific biological target of the compound. Pyrrolopyridines can interact with a variety of targets, and the specific interactions would depend on the structure of the compound and the target .

Biochemical Pathways

Again, this would depend on the specific target of the compound. Pyrrolopyridines can be involved in a variety of biochemical pathways due to their potential to interact with different biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Organosilicon compounds are generally considered to be stable and resistant to metabolic degradation, which can affect their bioavailability and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of a compound. For example, the compound’s storage temperature is suggested to be around +4°C .

特性

IUPAC Name |

(5-bromo-7-chloropyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)19-16(18)15(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWAAJIFPHPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674073 | |

| Record name | 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198096-80-8 | |

| Record name | 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)

![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)

![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)